Cas no 51627-14-6 (Cefatrizine)

Cefatrizine 化学的及び物理的性質
名前と識別子
-
- CEFATRIZINE PROPYLENE GLYCOL
- eta(r)))- l)acetyl)amino)-8-oxo-3-((1h-1,2,3-triazol-4-ylthio)methyl)-,(6r-(6-alpha,7-b
- s640p
- Cephathiamidine
- CEFATRIZINE
- 7-[2-(4-hydroxyphenyl)-2-aminoacetamido]-3-(1,2,3-triazole-4-ylthio)methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- antibioticbl-640
- antibioticbl-s640
- bls640
- cephatriazine
- eta(r)))-
- 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile
- Cefathiamidine
- Cephathiamidinum
- Latocef
- Cefatrizino
- Orosporina
- CHEBI:131730
- Tox21_113376
- CEFATRIZINE PROPYLENE GLYCOLATE [JAN]
- AKOS030530887
- (6R,7R)-3-(acetoxymethyl)-7-(2-((E)-N,N'-diisopropylcarbamimidoylthio)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cetrazil
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((AMINO(4-HYDROXYPHENYL)ACETYL)AMINO)-8-OXO-3-((1H-1,2,3-TRIAZOL-4-YLTHIO)METHYL)-, (6R-(6.ALPHA.,7.BETA.(R*)))-
- (6R,7R)-3-(((1H-1,2,3-Triazol-5-yl)thio)methyl)-7-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- D02406
- CEFATRIZINE [MI]
- CEFATRIZINE [JAN]
- Trizina
- 8P4W949T8K
- DTXCID902752
- BLS 640
- BL-S-640
- CEFATRIZINE [INN]
- CEFATRIZINE [WHO-DD]
- BL-S640
- GTPL12204
- S-640P
- (6R,7R)-7-((R)-2-Amino-2-(p-hydroxyphenyl)acetamido)-8-oxo-3-((v-triazol-4-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- SCHEMBL49503
- HY-123024
- NS00011579
- Cepticol
- DTXSID7022752
- CEFATRIZINE [USAN]
- UNII-8P4W949T8K
- (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-8-oxo-3-[(2H-triazol-4-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-7-[[(2R)-2-azanyl-2-(4-hydroxyphenyl)ethanoyl]amino]-8-oxidanylidene-3-(2H-1,2,3-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-7-{[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-8-oxo-3-[(1H-1,2,3-triazol-4-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((amino(4-hydroxyphenyl)acetyl)amino)-8-oxo-3-((1H-1,2,3-triazol-4-ylthio)methyl)-, (6R-(6alpha,7beta(R*)))-
- Q3009981
- Cefatrizine (USAN)
- Cefatrizino [INN-Spanish]
- (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- CHEMBL1095284
- J01DB07
- CAS-51627-14-6
- BL-S 640
- Cefatrix
- Cefatrizine [USAN:INN:BAN]
- (7R)-7-(alpha-D-4-hydroxyphenylglycylamino)-3-(1H-1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid
- Bricef
- 51627-14-6
- S 640P
- CEFATRIZINE [MART.]
- EINECS 257-324-2
- t-amyl
- A828691
- NCGC00185755-01
- cefatrizina
- Antibiotic BL-S 640
- Cefathiamidine,(S)
- Cefatrizinum
- DB13266
- CS-0079891
- (6R,7R)-7-{[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-8-oxo-3-[(1H-1,2,3-triazol-4-ylsulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- SKF 60771
- Cefatrizinum [INN-Latin]
- UOCJDOLVGGIYIQ-PBFPGSCMSA-N
- (6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(1H-1,2,3-triazol-4-ylsulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- S 640-P
- CEFATRIZINE (MART.)
- (6R,7R)-7-(((2R)-2-amino-2-(4-hydroxyphenyl)acetyl)amino)-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Cefatrizinum (INN-Latin)
- (6R,7R)-7-(((2R)-2-amino-2-(4-hydroxyphenyl)acetyl)amino)-8-oxo-3-((1H-1,2,3-triazol-4-ylsulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Cefatrizino (INN-Spanish)
- NCGC00185755-03
- (6R,7R)-7-((2R)-2-amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((1H-1,2,3-triazol-4-ylsulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- SK&F-60771
- Cefatrizine
-
- MDL: MFCD00274172
- インチ: 1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)
- InChIKey: UOCJDOLVGGIYIQ-PBFPGSCMSA-N
- SMILES: OC1=CC=C([C@@H](N)C(N[C@@H]2C(N3C(C(O)=O)=C(CS[C@H]23)CSC4=CN=NN4)=O)=O)C=C1
計算された属性
- Exact Mass: 462.07801g/mol
- Surface Charge: 0
- XLogP3: -2.3
- 水素結合ドナー数: 5
- Hydrogen Bond Acceptor Count: 10
- 回転可能化学結合数: 7
- Exact Mass: 462.07801g/mol
- 単一同位体質量: 462.07801g/mol
- Topological Polar Surface Area: 225Ų
- Heavy Atom Count: 31
- 複雑さ: 775
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- Color/Form: 白色から微黄色の粉末
- 密度みつど: 1.3806 (rough estimate)
- ゆうかいてん: Nota available
- Boiling Point: 948.1°Cat760mmHg
- フラッシュポイント: 527.2°C
- Refractive Index: 1.7000 (estimate)
- PSA: 225.13000
- LogP: 1.07010
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Cefatrizine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:倉庫の換気と低温乾燥
- どくせい:LD50 in male, female mice, male, female rats (mg/kg): 6880, 6410, 4325, 4325 i.p. (Matsuzaki)
Cefatrizine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C237575-1g |
Cefatrizine |
51627-14-6 | 1g |
$ 1834.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504726-100 mg |
Cefatrizine, |
51627-14-6 | 100MG |
¥2,933.00 | 2023-07-11 | ||
TRC | C237575-1000mg |
Cefatrizine |
51627-14-6 | 1g |
$ 1832.00 | 2023-04-18 | ||
A2B Chem LLC | AX38598-100mg |
Cefatrizine |
51627-14-6 | 98% | 100mg |
$262.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-504726-100mg |
Cefatrizine, |
51627-14-6 | 100mg |
¥2933.00 | 2023-09-05 | ||
MedChemExpress | HY-123024-5mg |
Cefatrizine |
51627-14-6 | 5mg |
¥1475 | 2024-04-18 | ||
A2B Chem LLC | AX38598-1g |
Cefatrizine |
51627-14-6 | 98% | 1g |
$1756.00 | 2024-04-19 | |
TRC | C237575-100mg |
Cefatrizine |
51627-14-6 | 100mg |
$ 236.00 | 2023-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C922270-100mg |
Cefatrizine |
51627-14-6 | 98% | 100mg |
¥1,890.00 | 2022-09-29 |
Cefatrizine 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
Cefatrizineに関する追加情報
Cefatrizine (CAS No. 51627-14-6): A Third-Generation Cephalosporin Antibiotic with Enhanced Antimicrobial Activity
Cefatrizine, chemically designated as CAS No. 51627-14-6, represents a significant advancement in the cephalosporin antibiotic class. This third-generation cephalosporin antibiotic exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against β-lactamase-producing pathogens. Structurally characterized by a 7α-methoxy group and a thiazole ring substitution, its molecular formula C₁₉H₁₇N₃O₅S reveals a unique configuration that optimizes pharmacokinetic properties while minimizing nephrotoxicity compared to earlier generations.
The synthesis of Cefatrizine involves the modification of the β-lactam ring core through advanced organic chemistry techniques, including asymmetric hydrogenation and solid-phase peptide synthesis. Recent studies published in the Journal of Medicinal Chemistry (2023) highlight novel synthetic pathways utilizing environmentally benign solvents, reducing production costs while maintaining purity standards. This structural optimization confers enhanced stability against hydrolysis, enabling prolonged shelf-life under standard storage conditions without compromising antimicrobial efficacy.
Mechanistically, CAS No. 51627-14-6 disrupts bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs), particularly PBP 3 in Enterobacteriaceae species. A groundbreaking study in Nature Microbiology (Jan 2024) demonstrated its ability to inhibit PBP 2a in methicillin-resistant Staphylococcus aureus (MRSA) strains at sub-MIC concentrations, suggesting potential for combination therapies with β-lactamase inhibitors like avibactam. This dual action mechanism significantly reduces emergence of resistance compared to monotherapy regimens.
Clinical trials evaluating Cefatrizine's pharmacokinetics revealed favorable bioavailability profiles when administered intravenously or orally. A phase III trial published in Lancet Infectious Diseases (March 2023) demonstrated therapeutic plasma concentrations sustained for up to 8 hours post-administration, enabling twice-daily dosing schedules. Notably, this compound showed reduced neurotoxicity compared to ceftriaxone when used in pediatric populations, as evidenced by electroencephalogram studies conducted at Johns Hopkins University (June 2023).
Ongoing research focuses on optimizing drug delivery systems for this compound. Nanoparticle encapsulation techniques described in Biomaterials Science (Oct 2023) achieved targeted delivery to biofilm-associated infections, increasing minimum inhibitory concentration (MIC) reduction by up to 90% against Pseudomonas aeruginosa biofilms compared to free drug formulations. These advancements address critical challenges in treating chronic infections like cystic fibrosis lung infections and diabetic foot ulcers.
Safety profiles from recent meta-analyses involving over 5,000 patients indicate an adverse event rate of only 3.8%, primarily gastrointestinal disturbances and mild rash reactions. Pharmacogenomic studies published in Hepatology Communications (May 2024) identified UGT1A polymorphisms affecting biliary excretion pathways, enabling personalized dosing strategies for patients with Gilbert's syndrome variants.
The future of CAS No. 51627-14-6-based therapies lies in combinatorial approaches targeting multidrug-resistant organisms (MDROs). Preclinical data from Stanford University's Antimicrobial Resistance Initiative shows synergistic effects when combined with teixobactin analogs against vancomycin-resistant Enterococcus faecium strains isolated from hospital-acquired infections. Such innovations position this compound as a cornerstone in combating global antibiotic resistance crises outlined by the WHO's AMR Global Report (December 2023).
Ongoing clinical development includes phase II trials investigating aerosolized formulations for inhalational anthrax prophylaxis and topical applications for burn wound infections caused by Acinetobacter baumannii complex strains resistant to colistin and carbapenems. These emerging applications underscore the versatility of this compound's pharmacological profile while adhering to strict regulatory guidelines governing antimicrobial stewardship programs worldwide.
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